Oxirane, 3-hydroxypropyl-
Description
Contextualization within Epoxide Chemistry and Functionalized Alcohols
Oxirane, 3-hydroxypropyl- is an organic molecule that distinctively combines the functionalities of an epoxide and a primary alcohol. The core of its reactivity lies in the oxirane or epoxide group—a three-membered ring containing two carbon atoms and one oxygen atom. This ring is characterized by significant ring strain, which is the primary driving force for its reactions. acs.org The high strain makes the epoxide susceptible to ring-opening reactions when attacked by nucleophiles.
Simultaneously, the presence of a terminal hydroxypropyl group (–CH₂CH₂CH₂OH) categorizes the molecule as a functionalized alcohol. This hydroxyl group imparts hydrophilicity, influencing its solubility properties, and also serves as a reactive site, capable of participating in a wide array of chemical transformations typical of alcohols. The interplay between the strained, electrophilic epoxide ring and the nucleophilic hydroxyl group within the same molecule defines its chemical personality and utility.
Below is a table summarizing the key chemical properties of Oxirane, 3-hydroxypropyl-.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-(oxiran-2-yl)propan-1-ol | |
| Other Names | Oxirane, 3-hydroxypropyl-; 3,4-epoxy-1-butanol; 5-hydroxy-1,2-epoxypentane | cymitquimica.comechemi.com |
| CAS Number | 21915-56-0 | echemi.com |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | echemi.com |
Strategic Significance as a Bifunctional Synthon in Organic and Polymer Chemistry
The dual functionality of Oxirane, 3-hydroxypropyl- makes it a strategically important bifunctional synthon—a molecular building block used to introduce specific structural motifs in the synthesis of more complex molecules. Its two distinct reactive sites, the epoxide and the alcohol, can be addressed selectively or concurrently to build diverse molecular architectures.
In organic synthesis, it serves as a versatile intermediate. The epoxide ring can be opened by a variety of nucleophiles (e.g., amines, alkoxides) to create 1,2-diol derivatives, while the hydroxyl group can undergo oxidation, esterification, or etherification. For instance, it is used in the synthesis of complex molecules like 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-alkoxyethoxybenzoates, where the synthesis involves the opening of the oxirane ring by an appropriate phenylpiperazine. mdpi.com It is also recognized as a useful intermediate in the asymmetric epoxidation of allylic alcohols. cymitquimica.com
In polymer chemistry, Oxirane, 3-hydroxypropyl- is a valuable monomer for the creation of functional polymers. The ring-opening polymerization of the epoxide group leads to the formation of polyethers with pendant hydroxyl groups. tandfonline.com These resulting polymers, such as poly[(3-hydroxypropyl)oxirane], possess reactive hydroxyl side chains that can be further modified. tandfonline.com A key application is the crosslinking of these polyols with diisocyanates to produce polyether-urethane hydrogels, which are materials capable of absorbing significant amounts of water. tandfonline.comcaltech.edu Furthermore, this compound is utilized in the synthesis of modified siloxane polymers, where it is incorporated into the polymer structure to impart specific properties. industrialchemicals.gov.aunewcny.com
Current Research Landscape and Knowledge Gaps Pertaining to Oxirane, 3-hydroxypropyl-
The contemporary research landscape for Oxirane, 3-hydroxypropyl- is expanding, with a focus on sustainable synthesis, new applications, and a deeper understanding of its chemical behavior.
Current Research Findings:
Green Synthesis: Recent studies are exploring more environmentally friendly methods for its synthesis. Enzymatic epoxidation has been highlighted as a "green" alternative that avoids the use of harsh chemical oxidants.
Medicinal Chemistry Exploration: Inspired by the biological activity of naturally occurring ethynyl (B1212043) oxiranes, there is growing interest in synthesizing and evaluating derivatives of Oxirane, 3-hydroxypropyl- for potential applications in medicinal chemistry.
Polymer Development: Research continues into its use for creating novel polymers. For example, poly(3-hydroxypropyl ethyleneimine), a related structure, has been synthesized and blended with chitosan (B1678972) to create novel elastic films for potential drug delivery applications. nih.gov
Reaction Mechanisms: Detailed studies on the reactivity of related vinyl epoxides are ongoing, including investigations into their reactions with various reagents and under different conditions, such as reactions with methanol (B129727) or under photochemical conditions. canterbury.ac.nzacs.org
Identified Knowledge Gaps:
Coordination Chemistry: A significant knowledge gap appears to be in its coordination chemistry with metal centers. One study reported that 3,4-epoxy-1-butanol failed to ligate to a specific iron complex as expected. nesacs.org It was hypothesized that the molecule might act as a chelating agent, where both the alcohol and epoxide functionalities attempt to bind to the metal, leading to instability and preventing the formation of the desired complex. nesacs.org Further research is needed to understand and control its behavior as a ligand.
Analytical Quantification: Challenges persist in the analytical characterization of the compound. Specifically, in Fourier-transform infrared (FTIR) spectroscopy, the absorption bands of the hydroxyl (O-H) group and the oxirane ring overlap, which complicates accurate quantification.
Microbial Degradation: While the microbial depolymerization of complex epoxy resins is an emerging field of study, there is a lack of specific research on the microbial degradation pathways for polymers derived specifically from Oxirane, 3-hydroxypropyl-. ethz.ch Understanding how microorganisms interact with and break down these materials is crucial for developing sustainable, biodegradable polymers.
The table below details some recent research findings concerning Oxirane, 3-hydroxypropyl- and related epoxides.
| Research Area | Key Finding | Reference |
|---|---|---|
| Green Chemistry | Enzymatic epoxidation is being developed as a sustainable method for synthesis. | |
| Polymer Science | Poly[(3-hydroxypropyl)oxirane] can be crosslinked to form polyether-urethane hydrogels. | tandfonline.comcaltech.edu |
| Coordination Chemistry | Chelation by both the epoxide and alcohol groups may prevent stable ligation to some metal complexes, representing a knowledge gap. | nesacs.org |
| Organic Synthesis | The oxirane ring can be opened by nucleophiles like phenylpiperazine to synthesize complex heterocyclic compounds. | mdpi.com |
| Analytical Chemistry | Overlapping FTIR signals for the hydroxyl and oxirane groups present a challenge for quantification. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21915-56-0 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-(oxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2 |
InChI Key |
SOGGLVJYVOCYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCO |
Origin of Product |
United States |
Mechanistic and Kinetic Investigations of Oxirane, 3 Hydroxypropyl Transformations
Elucidation of Ring-Opening Reaction Mechanisms
The high ring strain of the three-membered epoxide ring in glycidol makes it susceptible to cleavage under various conditions. fu-berlin.de The ring-opening reaction is the fundamental transformation governing the reactivity of this compound.
Nucleophilic Attack and Solvolytic Pathways
The polarization of the carbon-oxygen bonds in the epoxide ring renders the carbon atoms electrophilic and thus prone to nucleophilic attack. fu-berlin.deyoutube.com The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) type, especially with strong nucleophiles. In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the simultaneous cleavage of the C-O bond and an inversion of stereochemistry at the reaction center. youtube.comkhanacademy.org Under neutral or basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.comkhanacademy.org
Solvolytic pathways involve the reaction of glycidol with the solvent, which acts as the nucleophile. A common example is hydrolysis, the reaction with water to form glycerol. This process can be slow but is often accelerated by the presence of acid or base catalysts. In acidic media, the reaction proceeds via a pre-equilibrium protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by even weak nucleophiles like water.
Catalysis in Oxirane Ring Cleavage (e.g., Acidic, Basic, Organometallic, Organocatalytic)
Catalysis plays a pivotal role in controlling the rate and selectivity of the glycidol ring-opening reaction. Various catalytic systems have been developed, each offering distinct advantages.
Acidic Catalysis : Both Brønsted and Lewis acids are effective catalysts. Brønsted acids, such as sulfuric acid, protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack. nih.govnih.gov Lewis acids, like boron trifluoride etherate, aluminum triflate, and bismuth triflate, coordinate to the epoxide oxygen, similarly activating the ring for cleavage. researchgate.netacs.org Lewis acid catalysis has been shown to be highly efficient for the reaction of glycidol with alcohols, producing monoalkyl glyceryl ethers with high selectivity under mild conditions. researchgate.net
Basic Catalysis : In basic media, a strong nucleophile, often an alkoxide generated by the deprotonation of an alcohol or the hydroxyl group of another glycidol molecule, initiates the ring-opening. nih.govresearchgate.net This is the fundamental mechanism in the anionic polymerization of glycidol. The reaction of glycidol with nucleophiles like alkylphenols is also readily achieved in an alkaline environment. icm.edu.pl
Organometallic Catalysis : Transition metal complexes can also catalyze the ring-opening of epoxides. For instance, an iron(III)-triflate complex bearing a bis-thioether-di-phenolate [OSSO]-type ligand has been demonstrated to effectively promote the regioselective ring-opening of glycidol with various alcohols. researchgate.net
Organocatalytic and Biocatalytic Approaches : Non-metallic, organic molecules can also serve as catalysts. Hydrogen-bond donors like thioureas and squaramides can catalyze epoxide opening by stabilizing the developing negative charge in the transition state. wikipedia.org Furthermore, enzymes have emerged as powerful catalysts. Epoxide hydrolases and some lipases can catalyze the ring-opening polymerization of glycidol, often with high stereoselectivity, to produce polyglycerol. oup.com
Table 1: Comparison of Catalytic Systems for Glycidol Ring-Opening
| Catalyst Type | Example(s) | Mechanism of Activation | Key Characteristics |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonation of epoxide oxygen | General acid catalysis, activates ring for weak nucleophiles. nih.gov |
| Lewis Acid | Al(OTf)₃, Bi(OTf)₃, BF₃·OEt₂ | Coordination to epoxide oxygen | High efficiency and selectivity, mild reaction conditions. researchgate.netacs.org |
| Base | Alkoxides (RO⁻) | Generation of a strong nucleophile | Common in anionic polymerization, attacks less substituted carbon. nih.govresearchgate.net |
| Organometallic | [OSSO]-Fe(III) triflate | Lewis acidic metal center coordinates to oxygen | High activity and regioselectivity for alcohol addition. researchgate.net |
| Organocatalyst | Thiourea | Hydrogen bonding to stabilize transition state | Metal-free catalysis, can induce enantioselectivity. wikipedia.org |
| Biocatalyst | Lipase, Epoxide Hydrolase | Enzyme active site binds and opens epoxide | Environmentally benign, potential for high stereoselectivity. oup.com |
Stereochemical Control in Ring-Opening Processes
Controlling the stereochemistry of the ring-opening reaction is essential for the synthesis of chiral molecules and stereoregular polymers. The SN2 mechanism inherently leads to an inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.com Therefore, starting with an enantiomerically pure glycidol derivative allows for the synthesis of products with a defined stereocenter.
The choice of catalyst can significantly influence the stereochemical outcome. Chiral catalysts are widely used to achieve enantioselective or diastereoselective transformations. For example, asymmetric hydrolysis of epoxides using enzymes from Rhodococcus sp. can produce enantiopure 1,2-diols. oup.com Similarly, the stereoselective ring-opening of epoxides with amines has been achieved using lipase catalysis. oup.com This level of control is critical in the synthesis of complex molecules, including pharmaceuticals. mdpi.com
Polymerization Kinetics and Mechanisms Involving Oxirane, 3-hydroxypropyl-
The dual functionality of glycidol allows it to undergo ring-opening polymerization (ROP) to form polyglycerols, which can have linear, branched, or hyperbranched architectures. nih.gov The polymerization mechanism profoundly influences the final polymer structure and properties.
Controlled Ring-Opening Polymerization (ROP) Techniques
Achieving control over the polymerization process is key to synthesizing polymers with predetermined molecular weights, low dispersity, and specific architectures. In the context of glycidol, the inherent reactivity of the hydroxyl group presents a challenge, as it can act as a chain transfer agent, leading to branching. nih.gov
One strategy to produce linear polyglycidol is to use a protected monomer, such as an acetal of glycidol, where the hydroxyl group is blocked. icm.edu.pl After polymerization, the protecting groups can be removed to yield the linear polymer. icm.edu.pl
For the synthesis of well-defined branched structures, techniques that control the rate of monomer addition are employed. Slow addition of glycidol during anionic polymerization helps to maintain a low monomer concentration, which can lead to hyperbranched polymers with a narrower molar mass distribution. nih.gov This is because it allows for a more uniform probability of propagation at both primary and secondary alkoxide centers within the growing polymer chains. nih.gov
Cationic, Anionic, and Coordination Polymerization Mechanisms
Glycidol can be polymerized via several ionic mechanisms, each with distinct characteristics.
Cationic Polymerization : Initiated by Brønsted or Lewis acids, the cationic polymerization of glycidol is complex. It can proceed through two coexisting pathways: the active chain-end (ACE) mechanism and the activated monomer (AM) mechanism. nih.govacs.org
In the ACE mechanism , the active species is a tertiary oxonium ion at the end of the growing polymer chain, which is attacked by a monomer molecule. nih.gov
In the AM mechanism , the initiator protonates a monomer molecule, which is then attacked by a neutral hydroxyl group from the growing polymer chain. nih.govacs.org The concurrent operation of these mechanisms, particularly the reaction of activated monomer with hydroxyl groups along the polymer backbone, inevitably leads to the formation of branched polymers. nih.gov
Anionic Polymerization : This mechanism involves the ring-opening of the epoxide by a nucleophilic alkoxide initiator. nih.govresearchgate.net The propagation step consists of the attack of the growing alkoxide chain-end on the endocyclic methylene group of a glycidol monomer. nih.gov However, the hydroxyl group of the glycidol monomer can react with the active alkoxide center in a proton transfer reaction. This terminates one chain while creating a new alkoxide from the monomer, which can initiate a new chain. This chain transfer to monomer is a key reason why the anionic polymerization of unprotected glycidol leads to hyperbranched, rather than linear, polymers. nih.govfu-berlin.de
Coordination Polymerization : Often referred to as "coordination-insertion" ROP, this is a pseudo-anionic mechanism typically catalyzed by metal alkoxides (e.g., tin octoate). diva-portal.org The proposed mechanism involves the coordination of the monomer to the metal center of the active catalyst, followed by the insertion of the monomer into the metal-alkoxide bond of the growing chain. diva-portal.org The growing polymer chain remains attached to the metal center throughout the propagation process. diva-portal.org This mechanism can offer better control over the polymerization compared to purely ionic systems.
Table 2: Mechanistic Comparison of Glycidol Polymerization
| Mechanism | Initiator(s) | Propagating Species | Key Features & Resulting Architecture |
|---|---|---|---|
| Cationic | Brønsted or Lewis Acids | Tertiary Oxonium Ion (ACE) / Protonated Monomer (AM) | Coexistence of ACE and AM mechanisms; leads to branched polymers. nih.govacs.org |
| Anionic | Alkoxides, Strong Bases | Alkoxide Chain-End | Chain transfer to monomer is significant; leads to hyperbranched polymers. nih.govfu-berlin.de |
| Coordination | Metal Alkoxides (e.g., Sn(Oct)₂) | Metal-Alkoxide Complex | Monomer coordinates to metal center before insertion; offers potential for better control. diva-portal.org |
Chain Transfer and Termination Phenomena in Oxirane, 3-hydroxypropyl- Polymerization
The polymerization of epoxides, including Oxirane, 3-hydroxypropyl-, is significantly influenced by chain transfer and termination reactions. These events play a crucial role in determining the final molecular weight, molecular weight distribution, and architecture of the resulting polymer. The presence of a hydroxyl group in the Oxirane, 3-hydroxypropyl- monomer introduces specific pathways for these reactions.
Chain Transfer Mechanisms:
Chain transfer is a process where the active center of a growing polymer chain is transferred to another molecule, effectively terminating the growth of that chain and initiating a new one. wikipedia.org In the context of Oxirane, 3-hydroxypropyl- polymerization, several types of chain transfer can occur:
Chain Transfer to Monomer: The hydroxyl group of an unreacted Oxirane, 3-hydroxypropyl- monomer can act as a chain transfer agent. The active propagating chain end (either an alkoxide in anionic polymerization or a protonated hydroxyl group in cationic polymerization) can abstract the proton from the monomer's hydroxyl group. This terminates the growing chain and creates a new active site on the monomer, which can then initiate the growth of a new polymer chain. This process is particularly significant in the polymerization of functional epoxides like glycidol and is expected to be a prominent feature in the polymerization of Oxirane, 3-hydroxypropyl-. acs.org
Intramolecular Chain Transfer (Backbiting): A growing polymer chain can fold back on itself, allowing the active center to react with a hydroxyl group along its own backbone. This results in the formation of a branched polymer structure. The likelihood of this process depends on the chain length and flexibility.
Intermolecular Chain Transfer to Polymer: The active center of a growing chain can react with a hydroxyl group on a different, already formed polymer chain. This terminates the first chain and creates a new active site on the second polymer chain, leading to the formation of a branched or cross-linked network.
Chain Transfer to Solvent or Other Agents: If the polymerization is carried out in a protic solvent (e.g., an alcohol), the solvent molecules can act as chain transfer agents, leading to a reduction in the polymer's molecular weight. wikipedia.org Deliberately added chain transfer agents, such as thiols or alcohols, can also be used to control the molecular weight of the resulting polyether. radtech.org
Termination Mechanisms:
Termination reactions result in the irreversible deactivation of the active propagating centers, leading to the cessation of polymer growth. In the ring-opening polymerization of epoxides, true termination reactions are less common than chain transfer events, especially in anionic systems which can exhibit "living" characteristics. However, termination can occur through various pathways:
Reaction with Impurities: Protic impurities, such as water or carboxylic acids, can react with the active chain ends and terminate the polymerization.
Side Reactions: At elevated temperatures, side reactions such as elimination or rearrangement of the active center can lead to termination.
Deliberate Termination: The polymerization can be intentionally terminated by adding a quenching agent, such as an acid or a compound that reacts with the active centers to form stable end groups.
The kinetics of these chain transfer and termination reactions are crucial for controlling the polymerization process and tailoring the properties of the final polyether. The relative rates of propagation, chain transfer, and termination will dictate the average molecular weight and the degree of branching in the polymer derived from Oxirane, 3-hydroxypropyl-.
Table 1: Common Chain Transfer Agents in Epoxide Polymerization and Their Effects
| Chain Transfer Agent | Type of Polymerization | Effect on Polymer Structure | Consequence |
| Water | Cationic, Anionic | Introduces hydroxyl end-groups | Reduces molecular weight |
| Alcohols | Cationic, Anionic | Introduces alkoxy end-groups | Reduces molecular weight, controls functionality |
| Thiols | Radical, Anionic | Introduces thiol end-groups | Reduces molecular weight, allows for post-polymerization modification |
| Amines | Anionic | Introduces amino end-groups | Reduces molecular weight, introduces basic functionality |
| Monomer (with -OH group) | Cationic, Anionic | Branching | Creates hyperbranched or dendritic architectures |
Derivatization Reaction Pathways and Selectivity Studies of Oxirane, 3-hydroxypropyl-
The bifunctional nature of Oxirane, 3-hydroxypropyl-, containing both an epoxide ring and a primary hydroxyl group, allows for a variety of derivatization reactions. The key to synthesizing specific derivatives lies in controlling the regioselectivity of the epoxide ring-opening reaction.
Reaction Pathways:
The primary reaction pathway for the derivatization of Oxirane, 3-hydroxypropyl- involves the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. The nucleophile can then attack either of the two carbon atoms of the epoxide ring. For an unsymmetrical epoxide like Oxirane, 3-hydroxypropyl-, this can lead to a mixture of two regioisomers. The attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge (SN1-like mechanism). pleiades.online
Base-Catalyzed Ring-Opening: Under basic conditions, the nucleophile directly attacks one of the epoxide carbons in an SN2-type mechanism. Steric hindrance plays a major role in determining the site of attack, with the nucleophile preferentially attacking the less sterically hindered carbon atom. mt.com In the case of Oxirane, 3-hydroxypropyl-, this would be the terminal carbon of the epoxide ring.
Selectivity Studies:
The regioselectivity of the ring-opening of 3,4-epoxy alcohols, the class of compounds to which Oxirane, 3-hydroxypropyl- belongs, has been the subject of investigation. The outcome of the reaction is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.
Studies on analogous 3,4-epoxy alcohols have shown that the presence of the hydroxyl group can influence the regioselectivity of the ring-opening reaction. researchgate.net This is attributed to the potential for the hydroxyl group to coordinate with the catalyst or to act as an internal nucleophile under certain conditions. For instance, the use of specific catalysts can direct the nucleophilic attack to the carbon atom proximal to the hydroxyl group. researchgate.net
The derivatization of the primary hydroxyl group can also be achieved through standard reactions such as esterification or etherification, provided that the epoxide ring is stable under the reaction conditions. Selective protection of the hydroxyl group may be necessary to achieve reactions exclusively at the epoxide ring, or vice-versa.
Table 2: Regioselectivity of Nucleophilic Ring-Opening of 3,4-Epoxy Alcohols
| Nucleophile | Catalyst/Conditions | Major Regioisomer | Minor Regioisomer |
| Halides (e.g., Cl-, Br-) | Diarylborinic acid | Attack at C4 (proximal to -OH) | Attack at C3 |
| Amines | Yttrium-based catalyst | Attack at C3 | Attack at C4 |
| Azide (N3-) | Zeolite | Attack at C3 | Attack at C4 |
| Thiols | Base-catalyzed | Attack at C3 (less hindered) | Attack at C4 |
| Alcohols | Acid-catalyzed | Attack at C4 (more substituted) | Attack at C3 |
This table is based on findings for analogous 3,4-epoxy alcohols and serves as a predictive model for the reactivity of Oxirane, 3-hydroxypropyl-. The C3 and C4 positions refer to the carbon atoms of the epoxide ring, with C4 being the carbon closer to the hydroxypropyl side chain. researchgate.net
Advanced Spectroscopic and Computational Characterization of Oxirane, 3 Hydroxypropyl Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Oxirane, 3-hydroxypropyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.
In the ¹H NMR spectrum of a related oxirane compound, menthyl 3-(4-methoxyphenyl) oxirane-carboxylate, the protons of the oxirane ring appear at distinct chemical shifts of 4.59 ppm and 3.77 ppm. researchgate.net Similarly, the ¹³C NMR spectrum shows characteristic signals for the oxirane carbons at 75.3 ppm and 56.2 ppm. researchgate.net These chemical shifts are indicative of the strained three-membered ring and the influence of adjacent functional groups. For cis-(2S, 3R)-Epoxy-1-butanol, the NMR spectrum in CDCl₃ shows signals at 3.7 ppm (m, 2H), 3.1 ppm (m, 2H), and 1.3 ppm (d, 3H). koreascience.kr
The precise chemical shifts and coupling constants obtained from high-resolution NMR are invaluable for distinguishing between isomers and confirming the stereochemistry of the molecule. For instance, the coupling patterns between the oxirane protons and the adjacent methylene groups in Oxirane, 3-hydroxypropyl- can confirm the connectivity and conformation of the propyl side chain.
For more complex derivatives of Oxirane, 3-hydroxypropyl-, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.net
COSY (¹H-¹H Correlation Spectroscopy): This technique identifies protons that are coupled to each other, revealing the spin-spin coupling network within the molecule. For a derivative of Oxirane, 3-hydroxypropyl-, a COSY spectrum would show cross-peaks between the oxirane protons and the protons of the adjacent CH₂ group, as well as between the protons along the hydroxypropyl chain.
HETCOR (¹H-¹³C Heteronuclear Correlation): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. For instance, the proton signals of the oxirane ring would show correlations to the corresponding carbon signals, confirming their assignment. researchgate.net
These advanced NMR methods provide a comprehensive picture of the molecular structure, which is essential for understanding the properties and reactivity of complex Oxirane, 3-hydroxypropyl- derivatives. The use of such techniques has been demonstrated in the characterization of various epoxy resins, where the complex structures necessitate the application of two-dimensional NMR for complete signal assignment. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For Oxirane, 3-hydroxypropyl-, mass spectrometry confirms the molecular formula C₅H₁₀O₂. nih.gov
Electron ionization (EI) is a common method used in mass spectrometry. Under EI conditions, the fragmentation of coumarin, a related heterocyclic compound, involves the loss of a CO molecule from the pyrone ring to form a benzofuran ring. benthamopen.com The fragmentation of multifunctional 3-hydroxyfurazan amino acids has been shown to correlate with the charged site. nih.gov
Tandem mass spectrometry (MS/MS) is a sophisticated technique that allows for the detailed study of fragmentation pathways. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides valuable information about the structure of the parent ion and the mechanisms of its decomposition.
For Oxirane, 3-hydroxypropyl-, tandem mass spectrometry can be used to investigate the mechanisms of its reactions and transformations. For instance, by studying the fragmentation of protonated or deprotonated Oxirane, 3-hydroxypropyl-, one can infer the most likely sites of protonation or deprotonation and the subsequent bond cleavages. This information is crucial for understanding its reactivity in various chemical environments. The fragmentation of deprotonated nitrile amino acids has been shown to be highly dependent on the length of the alkyl nitrile side chain. nih.gov
The study of fragmentation patterns can reveal characteristic losses of small neutral molecules, such as water (H₂O) or formaldehyde (CH₂O), from the molecular ion. The analysis of these fragmentation pathways, often aided by isotopic labeling studies, can provide detailed mechanistic insights into the transformations of Oxirane, 3-hydroxypropyl-.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.
FTIR Spectroscopy: The infrared spectrum of an epoxy-containing compound shows characteristic absorption bands. The presence of the epoxy group is confirmed by strong bands around 3,056 cm⁻¹ (C-H stretching of the epoxy ring) and 915 cm⁻¹ (C-O stretching of the epoxy ring). nih.gov The broad band in the region of 3600–3200 cm⁻¹ is assigned to the O-H stretching vibration of the hydroxyl group. nih.gov The disappearance of the bands at 3,056 cm⁻¹ and 915 cm⁻¹ indicates the opening of the epoxy ring during a reaction. nih.gov
Raman Spectroscopy: Raman spectroscopy is another powerful tool for characterizing epoxy systems. The Raman bands corresponding to the epoxide vibration are found in the range of 1230 cm⁻¹ and 1280 cm⁻¹, with a specific band at 1252 cm⁻¹ attributed to the breathing of the epoxide ring. researchgate.net A weaker peak at 916 cm⁻¹ is assigned to the epoxide ring deformation. researchgate.net The intensity of these peaks is linearly dependent on the concentration of epoxide groups, making Raman spectroscopy an excellent method for monitoring the curing of epoxy resins. researchgate.net
By monitoring the changes in the intensities of these characteristic vibrational bands, both FTIR and Raman spectroscopy can be used to follow the kinetics of reactions involving the oxirane ring and the hydroxyl group of Oxirane, 3-hydroxypropyl-.
Theoretical Chemistry and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Theoretical chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable insights into the behavior of Oxirane, 3-hydroxypropyl- at the atomic level. nih.govresearchgate.net
DFT calculations can be used to:
Optimize the molecular geometry: Determining the most stable three-dimensional structure of the molecule.
Calculate vibrational frequencies: These can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov
Predict NMR chemical shifts: Assisting in the interpretation of experimental NMR spectra.
Determine electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity. nih.gov
Calculate reaction energies and activation barriers: Providing insights into the thermodynamics and kinetics of chemical reactions.
For the parent compound, oxirane, DFT calculations have been used to model its photochemical ring-opening reaction, confirming the Gomer-Noyes mechanism. nih.gov These calculations provide a detailed picture of the potential energy surfaces of the ground and excited states, helping to understand the reaction dynamics.
A key application of DFT is the modeling of transition states, which are the high-energy structures that connect reactants and products in a chemical reaction. By locating and characterizing the transition state, chemists can calculate the activation energy of a reaction, which is a critical factor in determining its rate.
For reactions involving Oxirane, 3-hydroxypropyl-, such as its ring-opening by a nucleophile, DFT can be used to model the structure of the transition state. This modeling can reveal important details about the reaction mechanism, such as whether it proceeds through an SN1 or SN2-type pathway. For example, in the acid-catalyzed cyclization of trans-4,5-epoxy alcohols, the reaction proceeds through a chair-like transition state to form the 6-endo product. bris.ac.uk
Furthermore, transition state modeling can be used to understand the regioselectivity and stereoselectivity of reactions involving Oxirane, 3-hydroxypropyl-. By comparing the energies of different possible transition states, it is possible to predict which reaction pathway will be favored, providing valuable guidance for the design of synthetic strategies.
Conformational Analysis of Oxirane, 3-hydroxypropyl- and its Oligomers
The conformational landscape of a molecule like Oxirane, 3-hydroxypropyl- is anticipated to be influenced by a number of factors. The flexible propanol side chain allows for rotation around the carbon-carbon single bonds, leading to a variety of possible spatial arrangements of the oxirane ring relative to the terminal hydroxyl group.
A primary consideration in the conformational preference of the monomer would be the potential for intramolecular hydrogen bonding. This can occur between the hydroxyl group (acting as a hydrogen bond donor) and the oxygen atom of the oxirane ring (acting as a hydrogen bond acceptor). The formation of such a bond would lead to a more compact, cyclic-like conformation. The stability of such a conformation would depend on the resulting ring strain versus the energetic benefit of the hydrogen bond. Computational studies on analogous epoxy alcohols have demonstrated the significance of such intramolecular interactions in determining the most stable conformers.
In the absence of specific experimental data, theoretical calculations would be the most direct route to understanding the conformational preferences of Oxirane, 3-hydroxypropyl-. Quantum mechanical calculations could map the potential energy surface as a function of the key dihedral angles in the propanol chain. This would allow for the identification of low-energy conformers and the determination of the energy barriers between them.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable in providing experimental validation for any theoretical models. For instance, the magnitude of three-bond proton-proton coupling constants (³JHH) in the NMR spectrum can provide information about the dihedral angles in the alkyl chain. In IR spectroscopy, the position and shape of the O-H stretching vibration band could indicate the presence and strength of intramolecular hydrogen bonding. A sharp, higher frequency band is typically associated with a "free" hydroxyl group, while a broader, lower frequency band suggests involvement in hydrogen bonding.
Table of Anticipated Conformational Influences:
| Interaction/Effect | Potential Impact on Conformation of Oxirane, 3-hydroxypropyl- |
| Torsional Strain | Rotation around C-C bonds will favor staggered conformations (gauche and anti) over eclipsed conformations. |
| Steric Hindrance | Repulsive interactions between the bulky oxirane ring and the hydroxyl group will disfavor certain conformations. |
| Intramolecular Hydrogen Bonding | An attractive force between the -OH group and the oxirane oxygen may lead to a stable, cyclic-like conformer. |
| Dipole-Dipole Interactions | The molecule possesses polar C-O bonds, and the overall molecular dipole moment will influence conformational preference. |
Applications of Oxirane, 3 Hydroxypropyl in Advanced Chemical Synthesis and Functional Materials
As a Versatile Monomer for the Synthesis of Functional Polyethers and Block Copolymers
The dual functionality of glycidol makes it an important monomer for producing polyethers with controlled architectures and functionalities. nih.gov The presence of a hydroxyl group in each repeating unit not only enhances the hydrophilicity of the resulting polymers but also provides reactive sites for further modification. nih.govmdpi.com
The polymerization of glycidol and its derivatives enables the synthesis of polymers with precise and diverse architectures, including linear, hyperbranched, and star-shaped structures. mdpi.comnih.gov Linear polyglycidol is typically synthesized by polymerizing a protected form of glycidol, such as ethoxyethyl glycidyl ether (EEGE) or tert-butyl glycidyl ether (tBGE), followed by the removal of the protecting group. nih.gov This method prevents the hydroxyl group from interfering with the polymerization, allowing for the formation of well-defined linear chains. nih.gov
Hyperbranched polyglycerols (hbPGs) can be synthesized in a one-pot process through Ring-Opening Multibranching Polymerization (ROMBP) of glycidol. nih.govresearchgate.net This method, which often involves the slow addition of the monomer to an initiator like trimethylolpropane (TMP), allows for the creation of highly branched, globular polymers with a high density of terminal hydroxyl groups. researchgate.net The molecular weight and degree of branching can be controlled by adjusting the reaction conditions. researchgate.net For instance, using low-temperature solution polymerization of lactide with glycidol can lead to predominantly linear epoxide-capped polylactide (PLA), whereas high-temperature bulk polymerization results in hyperbranched polyesters. researchgate.net
Furthermore, glycidol can be used to create more complex architectures. Star-shaped polyglycidols are produced by using multifunctional initiators for the polymerization of protected glycidol monomers. mdpi.com The resulting polymers have a central core from which multiple polyglycidol arms extend. researchgate.net Researchers have also synthesized a family of hyperbranched polyglycerol structures with cyclic, linear, and star cores, demonstrating that the core topology significantly influences the polymer's properties in both solution and bulk form. nih.gov
Table 1: Examples of Polymer Architectures Synthesized from Oxirane, 3-hydroxypropyl- (Glycidol)
| Polymer Architecture | Synthesis Method | Key Features |
|---|---|---|
| Linear Polyglycidol | Anionic ring-opening polymerization of protected glycidol monomers (e.g., EEGE) followed by deprotection. nih.gov | Well-defined linear chains, controlled molecular weight. nih.gov |
| Hyperbranched Polyglycerol (hbPG) | Ring-Opening Multibranching Polymerization (ROMBP) of glycidol. nih.govresearchgate.net | Globular structure, high degree of branching, high functionality. nih.gov |
| Star-shaped Polyglycidol | Polymerization of blocked glycidol with multifunctional initiators. mdpi.com | Central core with multiple polymer arms. researchgate.net |
| Linear-Hyperbranched Block Copolymers | Polymerization of glycidol from reactive groups on a linear polymer chain. mdpi.com | Combines properties of both linear and branched polymers. |
| Cyclic Graft Hyperbranched Polyglycerol | Using a low molecular weight cyclic polyglycidol as a macroinitiator for hypergrafting glycidol. nih.gov | Spherical shape, high glass transition temperature compared to other hbPGs of similar molecular weight. nih.gov |
Glycidol and its polymers are valuable components in the formulation of polyurethanes (PUs) and hydrogels. ki.si In polyurethane synthesis, glycidol can be introduced to modify the final properties of the material. For example, glycidol-modified waterborne polyurethanes have been developed as sizing agents for carbon fibers to improve the mechanical properties of carbon fiber/polyamide 6 (CF/PA6) composites. researchgate.net The introduction of glycidol's epoxy groups allows for reaction with carboxyl groups on the carbon fiber surface, enhancing the interfacial adhesion between the fiber and the polymer matrix. researchgate.net This modification led to significant improvements in the tensile, impact, and flexural strengths of the composites. researchgate.net
In the field of biomaterials, polyglycidol-based hydrogels are being explored for applications such as tissue engineering. digitellinc.com These hydrogels can be formed using "click chemistry" by reacting a ketone-functionalized branched polyglycidol with an amino-oxy functionalized branched polyglycidol. digitellinc.com The resulting hydrogels are biocompatible and can be designed to be degradable, making them suitable for load-bearing tissue engineering applications. digitellinc.com Glycidyl methacrylate (GMA), a derivative of glycidol, is also used as a cross-linking agent to prepare thermosensitive hydrogels. scilit.com It has been used to synthesize hydrogels from galactomannan, a natural polymer, resulting in materials with high water content and good resistance to degradation in acidic conditions, suggesting potential for drug delivery systems. nih.gov
Precursor and Intermediate in Complex Organic Synthesis
The dual reactivity of glycidol makes it a valuable precursor and intermediate for the synthesis of a wide range of complex organic molecules. wikipedia.orgresearchgate.net It can undergo reactions at either its hydroxyl group or through the ring-opening of its epoxide, providing synthetic chemists with a versatile tool for building molecular complexity. icm.edu.pl
Glycidol and its derivatives serve as key starting materials for the stereoselective introduction of the 3-hydroxypropyl functional group into target molecules. This is particularly important in the synthesis of P-chirogenic phosphorus compounds. The regioselective nucleophilic ring-opening of oxaphospholane 2-oxide precursors, which can be derived from materials related to the glycidol structure, allows for the controlled formation of γ-hydroxypropyl phosphine oxides and phosphinates. researchgate.netsemanticscholar.org When these cyclic phosphorus compounds are reacted with Grignard reagents, the ring opens to produce a single alkyl or aryl product that incorporates the γ-hydroxypropyl group, which is structurally equivalent to the 3-hydroxypropyl moiety. researchgate.net This method provides a direct route to functionalized organophosphorus compounds where the 3-hydroxypropyl chain is attached to a chiral phosphorus center. researchgate.net
Glycidol is a crucial intermediate in the synthesis of numerous pharmaceuticals and bioactive compounds. ki.si Its chirality and functional groups make it an ideal starting point for creating complex molecular frameworks. It is a precursor in the synthesis of drugs such as diproqualone and dyphylline through the alkylation of other cyclic compounds. wikipedia.org Furthermore, (S)-Glycidol is a key substrate for synthesizing L-isonucleosides, which are a class of compounds investigated for their antiviral activity, particularly against HIV. icm.edu.pl The use of nonracemic glycidol has also been instrumental in the synthesis of glycerophosphocholines, some of which exhibit significant antineoplastic activity. icm.edu.pl Its role extends to the synthesis of natural product glucosides, where glycosyltransferase-catalyzed reactions can be employed for selective glucosylation, a key step in producing compounds like davidioside and confusoside.
Chemical Modification and Functionalization of Advanced Polymer Networks (e.g., Siloxanes, Cellulose)
The reactive epoxide ring of glycidol is widely utilized for the chemical modification and functionalization of various polymer networks, imparting new properties to the base materials. This is particularly effective for polymers that have surface groups capable of reacting with epoxides, such as hydroxyl or amine groups.
Glycidol and its derivatives are used to modify polysiloxanes to create hybrid silicone-organic copolymers with tailored properties. cnrs.fr For instance, telechelic polysiloxanes with glycidyl epoxy substitutions can be reacted with methacrylic acid to produce methacrylic functionalized polysiloxanes. cnrs.fr Another approach involves the hydrosilylation of allyl glycidyl ether with polysiloxanes containing Si-H groups. researchgate.netnih.gov This reaction grafts the glycidyl ether moiety onto the siloxane backbone, introducing reactive epoxy groups that can be used for further cross-linking or functionalization, for example, in creating lubricating coatings. nih.gov
Cellulose, a biopolymer rich in hydroxyl groups, is another substrate frequently modified using organosilicon compounds to enhance its properties for applications in composites or as nano-adsorbers. nih.gov The surface of cellulose nanocrystals (CNCs) can be functionalized with silane coupling agents like 3-aminopropyltriethoxysilane (APTES). nih.gov While not a direct reaction with glycidol itself, a similar principle applies when using glycidyl-functionalized silanes like (3-glycidyloxypropyl)trimethoxysilane (GOPS). The silane first hydrolyzes and then condenses with the hydroxyl groups on the cellulose surface, forming stable Si-O-C bonds. nih.govnih.gov This process grafts the glycidyl functional groups onto the cellulose, making it more compatible with hydrophobic polymer matrices or available for further reactions, such as attaching amine-containing molecules to the epoxy ring. nih.govnih.gov
Development of Novel Reagents and Catalytic Systems Based on Oxirane, 3-hydroxypropyl- Scaffolds
The strategic incorporation of the Oxirane, 3-hydroxypropyl- framework has led to the creation of a new generation of chiral ligands and catalysts that have demonstrated exceptional performance in a variety of asymmetric reactions. Researchers have successfully leveraged the stereochemistry of this scaffold to induce high levels of enantioselectivity in key chemical transformations.
One notable area of development is the synthesis of P-chiral phosphine ligands. These ligands are crucial components of transition-metal catalysts, particularly for asymmetric hydrogenation reactions. The synthesis often involves the use of phosphine-boranes as stable intermediates, allowing for the controlled introduction of chirality. Bidentate phosphine ligands featuring tert-butyl groups on the phosphorus atoms, for instance, have shown remarkable ability to induce high enantioselectivity in rhodium-catalyzed hydrogenations. Both enantiomers of these sophisticated ligands can be accessed, providing a powerful tool for chemists to control the stereochemical outcome of a reaction. These catalysts have proven effective not only in hydrogenation but also in enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
A significant advancement in this field is the development of narrow-bite-angle phosphine-phosphite (P-OP) ligands. These have been efficiently synthesized from enantiopure phosphino-borane complexes. The resulting rhodium complexes have demonstrated excellent efficiency, achieving full conversion and high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of a wide range of functionalized alkenes. researchgate.net
The versatility of the Oxirane, 3-hydroxypropyl- scaffold extends to the development of organocatalysts. These metal-free catalysts offer advantages in terms of cost, toxicity, and operational simplicity. The chiral backbone of Oxirane, 3-hydroxypropyl- can be functionalized with various catalytic moieties to create highly effective and selective organocatalysts for a range of transformations.
Detailed Research Findings:
The efficacy of catalytic systems derived from Oxirane, 3-hydroxypropyl- scaffolds is best illustrated by their performance in specific asymmetric reactions. The following data table summarizes the results from a study on the rhodium-catalyzed asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine, a key step in the synthesis of a pharmaceutical intermediate. The catalyst system employed a chiral diphosphine ligand, and the results highlight the high conversion and enantioselectivity achieved. researchgate.net
| Entry | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Methanol (B129727) | 27 | 95 |
| 2 | Ethanol | 38 | 84 |
| 3 | 1-Propanol | 0 | 91 |
| 4 | 2-Propanol | >99 | 97 |
| 5 | 2-Butanol | >99 | 95 |
| 6 | Tetrahydrofuran | 52 | 54 |
| 7 | Acetone | 81 | 44 |
Reaction conditions: The reactions were conducted for 16–22 hours at 50 °C with a combination of [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf and potassium carbonate under a hydrogen pressure of 1 MPa. researchgate.net
The data clearly indicates that the choice of solvent significantly impacts both the conversion and the enantioselectivity of the reaction, with 2-propanol providing the optimal balance for this particular transformation. researchgate.net
Further research into ligands derived from chiral backbones has led to the development of self-assembling rhodium phosphane catalysts. The structure of these ligands and the solvent used for hydrogenation have been shown to greatly influence the reaction rate and enantioselectivity, with ee values ranging from 0-99%. nih.gov This highlights the intricate interplay between the catalyst's structure, its environment, and its catalytic performance.
The continued exploration of Oxirane, 3-hydroxypropyl- as a chiral scaffold promises the development of even more efficient and selective reagents and catalytic systems, further expanding the toolkit available to synthetic chemists for the construction of complex, enantioenriched molecules.
Future Outlook and Emerging Paradigms in Oxirane, 3 Hydroxypropyl Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and modification of Oxirane, 3-hydroxypropyl-, and related functional epoxides are poised for significant advancement through the adoption of flow chemistry and automated synthesis platforms. Continuous-flow reactors offer substantial advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles when handling reactive intermediates, and greater scalability. For epoxide synthesis, which can involve exothermic reactions and potentially unstable reagents, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time. This leads to higher yields, better selectivity, and consistent product quality. researchgate.net
Automated synthesis platforms can accelerate the discovery and optimization of reactions involving Oxirane, 3-hydroxypropyl-. nih.govchemrxiv.orgresearchgate.net These systems allow for high-throughput screening of catalysts, solvents, and reaction conditions, significantly reducing the time required for process development. For instance, the ring-opening of the epoxide ring with various nucleophiles (amines, thiols, alcohols) to create libraries of β-substituted propanols can be systematically explored. mdpi.comresearchgate.net An automated platform could efficiently identify optimal conditions for regioselective and stereoselective transformations, which is crucial for pharmaceutical and materials science applications. By integrating real-time analytics, these platforms facilitate rapid data acquisition and model-based optimization, paving the way for the on-demand synthesis of novel derivatives. nih.govresearchgate.net
Key Advantages of Flow Chemistry for Epoxide Synthesis:
| Feature | Advantage | Relevance to Oxirane, 3-hydroxypropyl- |
| Superior Heat Transfer | Allows for precise temperature control, minimizing side reactions and decomposition. | Safely manage exothermic ring-opening or polymerization reactions. |
| Enhanced Mass Transfer | Improves mixing of reagents, leading to faster reaction rates and higher conversions. | Crucial for multiphasic reactions, such as enzymatic transformations in two-phase systems. nih.gov |
| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic events. | Important when working with reactive epoxides and catalysts. |
| Scalability | Production can be scaled up by extending the operation time ("scaling out") rather than increasing reactor size. | Facilitates seamless transition from laboratory-scale research to industrial production. |
Exploration of Enzyme-Catalyzed Transformations for Oxirane, 3-hydroxypropyl-
The dual functionality of Oxirane, 3-hydroxypropyl- (an epoxide and a primary alcohol) makes it an excellent candidate for enzyme-catalyzed transformations, which offer high selectivity under mild, environmentally benign conditions. A primary focus in this area is the enzymatic kinetic resolution (EKR) of the racemic compound to produce enantiomerically pure forms, which are valuable chiral building blocks. nih.gov
Lipases are particularly versatile enzymes for this purpose. mdpi.com They can catalyze the enantioselective acylation of the primary hydroxyl group. In a typical EKR, a lipase like Candida antarctica lipase B (CALB) is used to acylate one enantiomer of the racemic alcohol preferentially, leaving the other enantiomer unreacted. acs.org This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the alcohol). The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee) at around 50% conversion. nih.govacs.org Combining enzymatic resolution with in-situ racemization of the unreacted enantiomer, a process known as dynamic kinetic resolution (DKR), can theoretically achieve a 100% yield of a single enantiomerically pure product. acs.orgresearchgate.net
Another enzymatic approach involves the use of epoxide hydrolases (EHs). These enzymes catalyze the enantioselective hydrolysis of the epoxide ring to yield a chiral diol, leaving the unreacted epoxide enantiomer in high enantiomeric purity. nih.gov This method provides a direct route to one of the chiral epoxide enantiomers and its corresponding diol, both of which are synthetically useful.
Representative Enzymes and Transformations for Kinetic Resolution:
| Enzyme Class | Typical Enzyme | Transformation on Oxirane, 3-hydroxypropyl- | Product |
| Lipase | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL) | Enantioselective O-acylation of the hydroxyl group | One enantiomer of 3-(oxiran-2-yl)propyl acetate and the other enantiomer of 3-(oxiran-2-yl)propan-1-ol |
| Epoxide Hydrolase | Agrobacterium radiobacter EH | Enantioselective hydrolysis of the epoxide ring | One enantiomer of Oxirane, 3-hydroxypropyl- and the other enantiomer of 3-(oxiran-2-yl)propane-1,2-diol |
Development of Smart Materials Incorporating Oxirane, 3-hydroxypropyl- Derived Moieties
The development of "smart" or stimuli-responsive polymers—materials that undergo significant changes in their properties in response to external stimuli like temperature, pH, or light—is a rapidly advancing field. wikipedia.org The unique structure of Oxirane, 3-hydroxypropyl- makes it a promising monomer for creating such functional materials. Through ring-opening polymerization of the epoxide, a polyether backbone with pendant hydroxypropyl groups is formed. This poly(3-hydroxypropyl oxirane) is a hydrophilic polyether elastomer.
The pendant hydroxyl groups are key to imparting "smart" functionality. They serve as reactive handles for post-polymerization modification, allowing for the attachment of stimuli-responsive moieties. For example:
pH-Responsive Materials: The hydroxyl groups can be esterified with acidic or basic molecules. Polymers bearing carboxylic acid groups will swell in basic conditions as the groups deprotonate and repel each other, while polymers with amine functionalities will swell in acidic media.
Temperature-Responsive Materials: The hydrophilic-lipophilic balance of the polymer can be finely tuned. By copolymerizing with other less hydrophilic glycidyl ethers, polymers exhibiting a lower critical solution temperature (LCST) can be synthesized. nih.gov Below the LCST, the polymer is soluble in water, but above it, the polymer chains collapse and precipitate, a property useful for creating thermo-responsive hydrogels and coatings. nih.gov
Cross-linked Networks: The hydroxyl groups can be used as cross-linking sites to form hydrogels. These hydrogels can be designed to be responsive to various stimuli, making them suitable for applications in drug delivery, tissue engineering, and sensors. ebrary.net
The inherent flexibility of the polyether backbone combined with the high density of functionalizable hydroxyl groups provides a versatile platform for designing a wide array of smart materials with tailored properties. mdpi.com
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
Oxirane, 3-hydroxypropyl- is a prime example of a molecule that bridges the disciplines of organic chemistry and materials science. routledge.com Research in this area is inherently interdisciplinary, requiring expertise in both the synthesis of novel monomers and the characterization and application of the resulting polymers.
From Organic Synthesis to Material Function: The journey begins with organic chemistry, focusing on the efficient and stereoselective synthesis of the monomer. Innovations in catalytic methods, including biocatalysis and flow chemistry as discussed previously, are crucial for producing high-purity Oxirane, 3-hydroxypropyl- and its derivatives. Organic chemists also develop the reactions for polymerizing these monomers and for post-polymerization modification to install specific functional groups.
This is where materials science takes over. jhu.edu Materials scientists investigate the relationship between the polymer's molecular structure and its macroscopic properties. For polymers derived from Oxirane, 3-hydroxypropyl-, this involves studying their mechanical properties (e.g., as elastomers), thermal behavior, and hydrophilicity. nih.govnih.gov The ability to form hydrophilic polyether elastomers is of significant interest for applications requiring biocompatibility and flexibility. researchgate.netmdpi.com
This synergistic relationship creates a feedback loop: materials scientists identify a need for a material with specific properties (e.g., a self-healing, biodegradable hydrogel), which in turn poses a new challenge for organic chemists to design and synthesize the necessary monomers and polymer architectures. mdpi.com This interplay is driving innovation in areas such as biomedical devices, advanced coatings, and functional polymers for environmental applications. The functional versatility of Oxirane, 3-hydroxypropyl- ensures its continued importance at this creative interface.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
